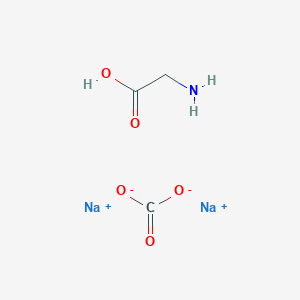
Thiocamphor
Übersicht
Beschreibung
Thiocamphor is an organic compound belonging to the class of bicyclic monoterpenoids. It is characterized by its unique structure, which includes a thiocarbonyl group. The chemical formula for this compound is C10H16S , and it has a molecular weight of 168.299 g/mol . This compound is known for its sulfurous odor and volatility, similar to camphor .
Wissenschaftliche Forschungsanwendungen
Thiocamphor has several applications in scientific research:
Medicine: Research on this compound’s interactions with biological molecules helps in understanding its potential therapeutic applications.
Safety and Hazards
Wirkmechanismus
Thiocamphor exerts its effects primarily through its interaction with cytochrome P450 enzymes. The compound binds to the active site of the enzyme, where it undergoes hydroxylation. The binding orientation and dynamics of this compound within the enzyme’s active site influence the regioselectivity of the hydroxylation reaction. The presence of a distal oxygen atom in the enzyme’s active site can alter the preferred substrate orientation, leading to different hydroxylation products .
Similar Compounds:
Camphor: A bicyclic monoterpenoid with a ketone functional group.
Norcamphor: A camphor analog with a similar structure but different functional groups.
Thiofenchone: Another thiocarbonyl-containing compound with a structure similar to this compound.
Uniqueness of this compound: this compound is unique due to its thiocarbonyl group, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur substitution affects its reactivity, binding interactions with enzymes, and overall chemical behavior .
Biochemische Analyse
Biochemical Properties
Thiocamphor interacts with the enzyme cytochrome P450cam . In the active site pocket of this enzyme, this compound binds in two distinct orientations . These orientations are not consistent with the 5-alcohol being the primary product .
Cellular Effects
The cellular effects of this compound are largely determined by its interactions with cytochrome P450cam . The binding orientations of this compound within this enzyme can influence the product profile of the biochemical reaction .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with cytochrome P450cam . The distinct binding orientations of this compound within the active site pocket of this enzyme can influence the outcome of the biochemical reaction .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, molecular dynamics simulations of this compound-bound cytochrome P450cam have shown that the preferred substrate orientations can vary depending on the presence of a distal oxygen .
Metabolic Pathways
This compound is involved in the metabolic pathway of cytochrome P450cam . The enzyme cytochrome P450cam catalyzes the reaction involving this compound, and the distinct binding orientations of this compound can influence the product profile of this reaction .
Subcellular Localization
The subcellular localization of this compound is likely determined by its interactions with cytochrome P450cam . This enzyme is found in the endoplasmic reticulum of cells, suggesting that this compound may also be localized to this subcellular compartment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiocamphor can be synthesized through various methods. One common approach involves the reaction of camphor with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction typically proceeds as follows: [ \text{C10H16O} + \text{P2S5} \rightarrow \text{C10H16S} + \text{P2O5} ]
Industrial Production Methods: Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or sublimation under vacuum .
Analyse Chemischer Reaktionen
Types of Reactions: Thiocamphor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols.
Substitution: this compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted this compound derivatives.
Eigenschaften
IUPAC Name |
(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAADKYXUTOBAGS-XCBNKYQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=S)C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)CC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7519-74-6, 53402-10-1 | |
| Record name | Thiocamphor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1R)-(-)-Thiocamphor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)
![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid](/img/structure/B3029039.png)

![[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029044.png)







